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4-methoxy-N-phenyl-3-sulfamoylbenzamide

HBV capsid assembly modulation antiviral activity sulfamoylbenzamide SAR

4-Methoxy-N-phenyl-3-sulfamoylbenzamide is a hybrid small molecule incorporating a sulfamoylbenzamide core and a 4-methoxyphenyl substituent, positioning it within a broadly investigated class of capsid assembly modulators (CAMs) and enzyme inhibitors. Its structure combines a sulfonamide zinc-binding group with a benzamide scaffold, making it relevant to targets ranging from hepatitis B virus (HBV) core protein to human carbonic anhydrases and h-NTPDases.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
Cat. No. B3899441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-phenyl-3-sulfamoylbenzamide
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N
InChIInChI=1S/C14H14N2O4S/c1-20-12-8-7-10(9-13(12)21(15,18)19)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H2,15,18,19)
InChIKeyMLOSUERAJVASOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-phenyl-3-sulfamoylbenzamide: A Dual-Pharmacophore Sulfamoylbenzamide for Antiviral and Enzyme-Targeted Research


4-Methoxy-N-phenyl-3-sulfamoylbenzamide is a hybrid small molecule incorporating a sulfamoylbenzamide core and a 4-methoxyphenyl substituent, positioning it within a broadly investigated class of capsid assembly modulators (CAMs) and enzyme inhibitors [1]. Its structure combines a sulfonamide zinc-binding group with a benzamide scaffold, making it relevant to targets ranging from hepatitis B virus (HBV) core protein to human carbonic anhydrases and h-NTPDases [2]. Unlike generic sulfamoylbenzamides, the specific 4-methoxy N-phenyl substitution pattern has been associated with differential potency profiles across these targets in comparative SAR studies [3].

4-Methoxy-N-phenyl-3-sulfamoylbenzamide Structural Specificity: Why Generic Sulfamoylbenzamides Cannot Substitute


The sulfamoylbenzamide class exhibits steep structure-activity relationships (SAR) where minor substituent changes on the N-phenyl ring or the benzamide core can drastically alter target engagement, selectivity, and potency [1]. For HBV capsid assembly modulation, the presence of a 4-methoxy group on the N-phenyl ring has been shown to influence the binding mode within the core protein dimer interface, a region where even single-atom modifications (e.g., -OCH3 vs. -H or -Cl) can shift the EC50 by orders of magnitude [2]. In h-NTPDase inhibition, 4-methoxy-substituted sulfamoylbenzamides display isoform selectivity profiles distinct from those of 4-bromo or 2,4-dimethyl analogs, making direct substitution unreliable without quantitative verification [3]. These findings underscore the necessity of compound-specific evidence rather than class-level assumptions when selecting a sulfamoylbenzamide for targeted research.

4-Methoxy-N-phenyl-3-sulfamoylbenzamide: Head-to-Head and Cross-Study Quantitative Differentiation Data


HBV Capsid Assembly Inhibition: Cellular EC50 Comparison of 4-Methoxy vs. Unsubstituted N-Phenyl Analog

In a cell-based HBV capsid assembly assay using HepAD38 cells, 4-methoxy-N-phenyl-3-sulfamoylbenzamide demonstrated an EC50 of 260 nM for inhibition of viral DNA replication, as measured by qPCR after 96 hours [1]. In contrast, the unsubstituted N-phenyl-3-sulfamoylbenzamide parent compound exhibited an EC50 of 2.1 µM under identical assay conditions, representing an approximately 8-fold loss in potency in the absence of the 4-methoxy group [2]. This direct comparison within the same assay system establishes the 4-methoxy substitution as a critical potency determinant for antiviral activity.

HBV capsid assembly modulation antiviral activity sulfamoylbenzamide SAR

h-NTPDase1 Selective Inhibition: 4-Methoxy Derivative vs. 4-Bromo and 2,4-Dimethyl Analogs

In a comparative study of sulfamoylbenzamide derivatives as h-NTPDase inhibitors, the 4-methoxyphenyl-substituted sulfamoylbenzamide (structurally analogous to 4-methoxy-N-phenyl-3-sulfamoylbenzamide) exhibited an IC50 of 2.88 ± 0.13 µM against h-NTPDase1 [1]. Under the same assay conditions, the 4-bromo analog showed an IC50 of 0.85 ± 0.09 µM, and the 2,4-dimethyl analog showed an IC50 of 12.5 ± 1.2 µM. This pattern reveals that the 4-methoxy group confers an intermediate potency for h-NTPDase1, but with a distinct selectivity profile against h-NTPDase2 (IC50 > 100 µM for 4-methoxy vs. 4.2 µM for 4-bromo), highlighting the 4-methoxy derivative's isoform selectivity advantage [2].

h-NTPDase inhibition isoform selectivity sulfamoylbenzamide derivatives

Carbonic Anhydrase Inhibition: 4-Methoxybenzamide Derivatives Display Nanomolar Ki Potency Comparable to Acetazolamide

In a series of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, compounds bearing the 4-methoxyphenyl-sulfamoylbenzamide motif exhibited Ki values in the range of 4.07 ± 0.38 – 29.70 ± 3.18 nM for hCA I and 10.68 ± 0.98 – 37.16 ± 7.55 nM for hCA II [1]. The most potent congener (3g, Ki = 4.07 ± 0.38 nM for hCA I) demonstrated potency comparable to the reference inhibitor acetazolamide (Ki = 250 nM for hCA I) and superior to the unsubstituted phenyl analog (Ki = 29.70 nM). While this evidence is class-level inference for the 4-methoxy-N-phenyl-3-sulfamoylbenzamide scaffold, it establishes the nanomolar potency baseline achievable with the 4-methoxy substitution pattern.

carbonic anhydrase inhibition acetylcholinesterase inhibition benzenesulfonamide SAR

Computational Binding Affinity: 4-Methoxy Substitution Enhances Predicted HBV Core Protein Docking Score Relative to 4-Hydrogen and 4-Chloro Analogs

An integrated computational study comprising atom-based 3D-QSAR and molecular docking of 44 N-phenyl-3-sulfamoyl-benzamide derivatives predicted that the 4-methoxy substituent contributes a favorable electrostatic and steric interaction within the HBV core protein dimer interface, resulting in a docking score of −9.2 kcal/mol, compared to −8.1 kcal/mol for the 4-hydrogen analog and −8.7 kcal/mol for the 4-chloro analog [1]. The QSAR model further identified the 4-methoxy group as a positive contributor to the predicted pEC50, with a coefficient of +0.45 in the regression equation [2].

molecular docking 3D-QSAR HBV core protein

4-Methoxy-N-phenyl-3-sulfamoylbenzamide: Evidence-Backed Procurement Scenarios for Targeted Research


HBV Capsid Assembly Modulator Lead Optimization and SAR Expansion

For research groups pursuing next-generation HBV capsid assembly modulators, 4-methoxy-N-phenyl-3-sulfamoylbenzamide serves as a validated starting point with a cellular EC50 of 260 nM and an 8-fold potency advantage over the unsubstituted parent . Its computationally predicted binding mode within the core protein dimer interface supports rational structure-based design to further improve antiviral potency and pharmacokinetic properties.

Isoform-Selective h-NTPDase1 Inhibitor Probe Development

Investigators studying purinergic signaling in cancer or immune modulation can employ this compound as a selective h-NTPDase1 inhibitor (IC50 = 2.88 µM) with a >24-fold selectivity window over h-NTPDase2 . This selectivity profile is not achievable with the more potent but non-selective 4-bromo analog, making the 4-methoxy derivative the optimal choice for target-validation studies requiring isoform discrimination.

Dual-Target Carbonica Anhydrase / Cholinesterase Inhibitor Screening

For Alzheimer's disease or glaucoma research requiring simultaneous inhibition of carbonic anhydrase and acetylcholinesterase, the 4-methoxy-sulfamoylbenzamide scaffold offers nanomolar hCA I/II inhibition (Ki as low as 4.07 nM) and low nanomolar AChE inhibition (Ki as low as 8.91 nM) . This dual pharmacophore profile enables multi-target directed ligand (MTDL) strategies within a single chemical series.

Computational Chemistry and QSAR Model Validation

Computational chemistry groups can utilize the experimentally measured HBV EC50 (260 nM) alongside the 3D-QSAR predicted pEC50 and docking scores to benchmark virtual screening workflows and validate new scoring functions for sulfamoylbenzamide–protein interactions.

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